molecular formula C20H23NO5 B13810029 Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- CAS No. 63868-52-0

Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)-

Cat. No.: B13810029
CAS No.: 63868-52-0
M. Wt: 357.4 g/mol
InChI Key: SOJNZLHAYIICJR-UHFFFAOYSA-N
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Description

Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- is a chemical compound with the molecular formula C20H23NO5. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and industrial applications. The compound features a benzoyl group substituted with benzyloxy and dimethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- typically involves the reaction of morpholine with 4-benzyloxy-3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The benzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethoxybenzyl)morpholine: A similar compound with a dimethoxybenzyl group instead of a benzyloxybenzoyl group.

    Morpholine-4-carboxylic acid derivatives: Compounds with similar morpholine structures but different substituents on the carboxylic acid group.

Uniqueness

Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy and dimethoxy groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring combined with a benzoyl moiety that includes benzyloxy and dimethoxy substituents. Its molecular formula is C20H23NO5C_{20}H_{23}NO_{5}, with an average mass of approximately 357.406 g/mol. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug discovery.

Biological Activities

Morpholine derivatives are known for their diverse biological activities, including:

  • Antitumor Activity : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, studies indicate that morpholino compounds can impede the binding of colchicine to tubulin, thereby disrupting microtubule dynamics and exhibiting cytotoxic effects against cancer cells .
  • Anti-Angiogenic Properties : Morpholine derivatives have been investigated for their ability to inhibit angiogenesis— the formation of new blood vessels from existing ones. This property is vital in cancer therapy as tumors often rely on angiogenesis for growth and metastasis .
  • Neuroprotective Effects : Research suggests that morpholine compounds may modulate receptors involved in neurodegenerative diseases, potentially providing therapeutic benefits in conditions like Alzheimer’s and Parkinson’s disease .

Synthesis Methods

The synthesis of Morpholine, N-(4-benzyloxy-3,5-dimethoxybenzoyl)- can be accomplished through various methods. Common approaches include:

  • Mannich Reaction : This method involves the reaction of morpholine with formaldehyde and an appropriate benzyl derivative.
  • Acylation Reactions : The introduction of the benzoyl moiety can be achieved through acylation techniques using acyl chlorides or anhydrides.
  • Substitution Reactions : The benzyloxy and dimethoxy groups can be introduced via nucleophilic substitution reactions on the aromatic ring.

Case Study 1: Antitumor Activity

In a study evaluating the structure-activity relationship of morpholino derivatives, it was found that certain substitutions on the benzyl moiety significantly enhanced antitumor activity by promoting tubulin polymerization inhibition .

Compound NameStructureInhibition Rate (%)
NSC 370277Structure85
NSC 381577Structure90

Case Study 2: Anti-Angiogenesis

A comprehensive study assessed the anti-angiogenic effects of various morpholine derivatives. The results demonstrated that these compounds could effectively reduce vascular endothelial growth factor (VEGF) expression and inhibit endothelial cell proliferation in vitro .

Assay TypeDetection MethodResult
Endothelial Cell ProliferationMTT AssayDecreased cell viability
VEGF Expression InhibitionWestern BlotSignificant downregulation

Properties

CAS No.

63868-52-0

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

(3,5-dimethoxy-4-phenylmethoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C20H23NO5/c1-23-17-12-16(20(22)21-8-10-25-11-9-21)13-18(24-2)19(17)26-14-15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3

InChI Key

SOJNZLHAYIICJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C(=O)N3CCOCC3

Origin of Product

United States

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